Cas no 90711-56-1 (2-{(prop-2-en-1-yloxy)carbonylamino}acetic acid)

90711-56-1 structure
Nome del prodotto:2-{(prop-2-en-1-yloxy)carbonylamino}acetic acid
2-{(prop-2-en-1-yloxy)carbonylamino}acetic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(prop-2-enoxycarbonylamino)acetic acid
- N-{[(Prop-2-en-1-yl)oxy]carbonyl}glycine, ({[(Prop-2-en-1-yl)oxy]carbonyl}amino)acetic acid
- allyloxycarbonylaminoacetic acid
- N-allyloxycarbonyl glycine
- N-[(Allyloxy)carbonyl]glycine
- AllocGlyOH
- Alloc-Gly-OH
- Aloc-Gly-OH
- N-allyloxycarbonylglycine
- N-(allyloxycarbonyl)glycine
- ((Allyloxy)carbonyl)glycine
- N-alpha-Allyloxycarbonylglycine
- N-alpha-Allyloxycarbonyl-glycine
- 2-{(prop-2-en-1-yloxy)carbonylamino}acetic acid
- 90711-56-1
- DTXSID80474881
- {[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid
- G29135
- AKOS006243268
- SCHEMBL4680857
- ZNUQQBSUOAMEBA-UHFFFAOYSA-N
- DA-40668
- EN300-866702
- MFCD02094411
- 2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid
- 821-782-7
- N-((allyloxy)carbonyl)glycine
- QDA71156
-
- MDL: MFCD02094411
- Inchi: 1S/C6H9NO4/c1-2-3-11-6(10)7-4-5(8)9/h2H,1,3-4H2,(H,7,10)(H,8,9)
- Chiave InChI: ZNUQQBSUOAMEBA-UHFFFAOYSA-N
- Sorrisi: O(C(N([H])C([H])([H])C(=O)O[H])=O)C([H])([H])C([H])=C([H])[H]
Proprietà calcolate
- Massa esatta: 159.05315777 g/mol
- Massa monoisotopica: 159.05315777 g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 11
- Conta legami ruotabili: 5
- Complessità: 166
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.2
- Peso molecolare: 159.14
- Superficie polare topologica: 75.6
Proprietà sperimentali
- Densità: 1.227±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 30-33 ºC
- Solubilità: Dissoluzione (67 g/l) (25°C),
2-{(prop-2-en-1-yloxy)carbonylamino}acetic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-866702-10g |
2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid |
90711-56-1 | 94% | 10g |
$553.0 | 2023-09-02 | |
Enamine | EN300-866702-0.05g |
2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid |
90711-56-1 | 95% | 0.05g |
$19.0 | 2024-05-21 | |
Enamine | EN300-866702-10.0g |
2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid |
90711-56-1 | 95% | 10.0g |
$553.0 | 2024-05-21 | |
Enamine | EN300-866702-5g |
2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid |
90711-56-1 | 94% | 5g |
$286.0 | 2023-09-02 | |
Aaron | AR00H3FK-250mg |
N-{[(Prop-2-en-1-yl)oxy]carbonyl}glycine, ({[(Prop-2-en-1-yl)oxy]carbonyl}amino)acetic acid |
90711-56-1 | 98% | 250mg |
$30.00 | 2025-01-24 | |
1PlusChem | 1P00H378-1g |
N-{[(Prop-2-en-1-yl)oxy]carbonyl}glycine, ({[(Prop-2-en-1-yl)oxy]carbonyl}amino)acetic acid |
90711-56-1 | 98% | 1g |
$41.00 | 2025-02-28 | |
1PlusChem | 1P00H378-5g |
N-{[(Prop-2-en-1-yl)oxy]carbonyl}glycine, ({[(Prop-2-en-1-yl)oxy]carbonyl}amino)acetic acid |
90711-56-1 | 98% | 5g |
$140.00 | 2025-02-28 | |
1PlusChem | 1P00H378-250mg |
N-{[(Prop-2-en-1-yl)oxy]carbonyl}glycine, ({[(Prop-2-en-1-yl)oxy]carbonyl}amino)acetic acid |
90711-56-1 | 98% | 250mg |
$15.00 | 2025-02-28 | |
Enamine | EN300-866702-5.0g |
2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid |
90711-56-1 | 95% | 5.0g |
$286.0 | 2024-05-21 | |
Enamine | EN300-866702-1.0g |
2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid |
90711-56-1 | 95% | 1.0g |
$71.0 | 2024-05-21 |
2-{(prop-2-en-1-yloxy)carbonylamino}acetic acid Letteratura correlata
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
-
2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
3. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
4. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
90711-56-1 (2-{(prop-2-en-1-yloxy)carbonylamino}acetic acid) Prodotti correlati
- 1805615-76-2(Methyl 3-amino-2-chloro-6-(trifluoromethoxy)benzoate)
- 118356-05-1(Deglucopyranosyl Methoxy Etoposide)
- 2228321-71-7(O-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)propan-2-ylhydroxylamine)
- 922809-21-0(2-fluoro-N-{3-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}benzamide)
- 2171529-64-7(3-cyclopropyl(prop-2-yn-1-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 1178676-92-0(1-{(3-fluoro-4-methylphenyl)aminomethyl}cyclohexan-1-ol)
- 941002-88-6(2-{4-(4-methoxynaphthalen-1-yl)sulfonylpiperazin-1-yl}ethan-1-ol)
- 81678-46-8(3-Dehydro-15-deoxoeucosterol)
- 109544-18-5([2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methanol)
- 26208-02-6(2-amino-3,3,4,4,5,5,5-heptafluoropentanoic acid)
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
